2-Formyl-6-methoxyphenyl benzenesulfonate
Overview
Description
2-Formyl-6-methoxyphenyl benzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C14H12O5S and its molecular weight is 292.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Chiral Compound Synthesis : A study identified a novel chiral compound, (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate, as a novel intermediate in synthesis applications (Al–Douh, 2012).
Photolysis of Methyl Benzenesulfonate : Methyl benzenesulfonate undergoes photolysis in methanol, producing various compounds including benzene and anisole. This study highlights the minimal effect from quenching agents like triethylamine (Izawa & Kuromiya, 1975).
Branched-Chain Amino Sugar Synthesis : Methyl 2-amino-2,3-dideoxy-3-C-formyl--D-xylofuranoside-3′R,5-hemiacetal, a novel branched-chain amino sugar, shows potential in pharmaceutical and nutraceutical applications (Tatsuta et al., 1982).
Antibacterial Activity of Derivatives : New azomethine-phenyl benzenesulfonate derivatives show promising antibacterial activities, highlighting their potential in therapeutic applications (Özdemir et al., 2021).
Microtubule Assembly Disruption : Methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization, disrupt microtubule assembly in human breast cancer cells, indicating potential for targeted therapy (Gastpar et al., 1998).
Catalytic Applications : Rhodium complexes with 2-(bis(2-methoxyphenyl)phosphino)benzenesulfonate ligands show potential as catalyst precursors for hydroformylation reactions, indicating further applications in catalytic cycles (Bettucci et al., 2008).
Nonlinear Optical Properties : 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds have shown potential for optical limiting applications due to their nonlinear optical absorption (Ruanwas et al., 2010).
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-13-9-5-6-11(10-15)14(13)19-20(16,17)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRREPLERCADBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947087 | |
Record name | 2-Formyl-6-methoxyphenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-85-9 | |
Record name | 3-Methoxy-2-[(phenylsulfonyl)oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2426-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC32731 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Formyl-6-methoxyphenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2-Formyl-6-methoxyphenyl benzenesulfonate?
A1: this compound, a derivative of o-vanillin, exhibits distinct structural features. The molecule comprises an o-vanillin group attached to a benzenesulfonate moiety. The o-vanillin group is not coplanar with the phenyl ring of the benzenesulfonate, exhibiting a dihedral angle of 44.96° []. This non-planar conformation can influence the molecule's interactions with other molecules and its overall chemical behavior. The compound forms centrosymmetric dimers linked by C—H⋯O hydrogen bonds. Interestingly, close contacts between bromine (Br) and oxygen (O) atoms are observed between these dimers [], suggesting potential intermolecular interactions.
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